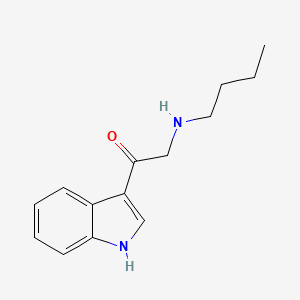

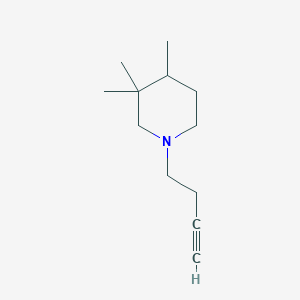

![molecular formula C19H16N2O3 B2774212 N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide CAS No. 851170-20-2](/img/structure/B2774212.png)

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” is a compound that contains a quinoline nucleus . Quinoline is an aromatic nitrogen-containing heterocyclic compound that forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with N-(4-hydroxyphenyl)acetamide, 2-chloro-8-methylquinoline-3-carbaldehyde, potassium carbonate, and moist copper powder mixed in a round-bottom flask in DMF . The mixture is refluxed until N-(4-hydroxyphenyl)acetamide completely disappears on TLC analysis . After cooling to room temperature, the mixture is poured into crushed ice water . The precipitate is separated by suction filtration and washed with 5% aqueous NAOH . The product is a gray powder .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it contains a quinoline nucleus . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Aplicaciones Científicas De Investigación

Therapeutic Applications and Molecular Interactions

Antiviral and Antiapoptotic Effects : Novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy, showing significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential applications in treating viral diseases such as Japanese encephalitis (Ghosh et al., 2008).

Structural and Fluorescent Properties : Research on amide-containing isoquinoline derivatives has explored their structural aspects, showing that these compounds form gels and crystalline structures with specific mineral acids, and exhibit enhanced fluorescence emission under certain conditions, indicating applications in material science and as fluorescent markers (Karmakar et al., 2007).

Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity, with certain derivatives showing potency comparable or superior to known treatments, highlighting the potential for developing new anticancer agents (Al-Suwaidan et al., 2016).

Molecular Docking and Synthesis : Studies on quinazolinone analogs, including synthesis, molecular docking, and evaluation of biological potentials, suggest these compounds' utility in designing drugs with specific molecular targets, such as antimicrobial and anticancer therapies (Mehta et al., 2019).

Material Science and Chemical Synthesis

Host-Guest Complexes : Investigations into the crystal structures of quinoline-based compounds have revealed their ability to form host–guest complexes with enhanced fluorescent properties, which could be leveraged in sensor technologies and materials science (Karmakar et al., 2007).

Facile Synthesis Methods : Research on the synthesis of quinoline and acetamide derivatives provides insight into efficient methods for producing complex molecules, essential for pharmaceutical development and chemical research (King, 2007).

Direcciones Futuras

The future directions for “N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” could involve further exploration of its pharmacological activities . Given the wide range of biological and pharmacological activities of quinoline and its derivatives, there is potential for the development of new therapeutic agents .

Propiedades

IUPAC Name |

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-12-4-3-5-14-10-15(11-22)19(21-18(12)14)24-17-8-6-16(7-9-17)20-13(2)23/h3-11H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOMQCAKKWRAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)NC(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

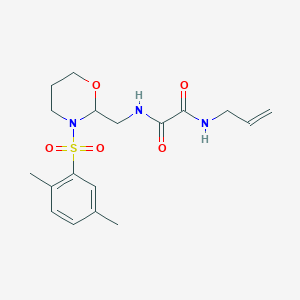

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)

![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)

![Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2774140.png)

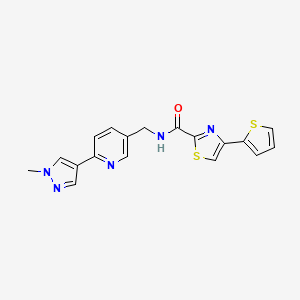

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)

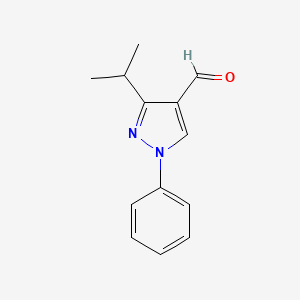

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)

![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)